A-71623 was initially synthesized and characterized through various studies focusing on receptor interactions and biological effects. It belongs to the class of peptide-based ligands, specifically designed to target G protein-coupled receptors, which play crucial roles in numerous physiological processes. The compound is classified under cholecystokinin receptor agonists, specifically targeting the CCK1 receptor subtype, which is involved in digestive processes and appetite regulation .
The synthesis of A-71623 involves several key steps typical in peptide synthesis. The process generally employs solid-phase peptide synthesis techniques, allowing for the stepwise assembly of amino acids into a peptide chain. The following outlines the synthesis methodology:
A-71623's molecular structure can be represented by its chemical formula and specific stereochemistry. The compound features a complex arrangement of amino acids linked by peptide bonds, with specific modifications that enhance its receptor selectivity:
The detailed structure can be visualized through molecular modeling software, which provides insights into its three-dimensional conformation and potential binding interactions with receptors .
A-71623 undergoes various chemical reactions typical for peptide compounds:
These reactions are crucial for understanding how A-71623 interacts within biological systems and its potential therapeutic applications .
A-71623 functions primarily as an agonist at the cholecystokinin A receptor. Upon binding to this receptor:
Quantitative data from experiments indicate that A-71623 exhibits a significant increase in cell stiffness and contractile force in treated cells compared to controls, highlighting its potency as an agonist .
A-71623 has several applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: